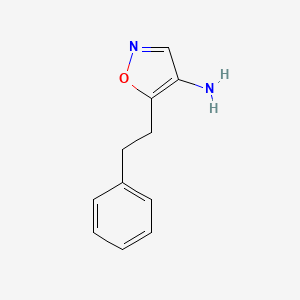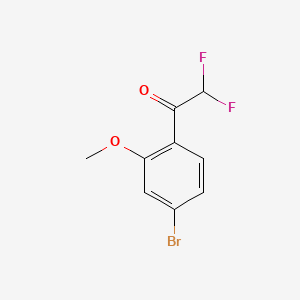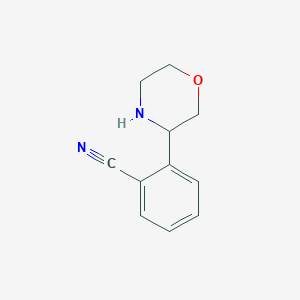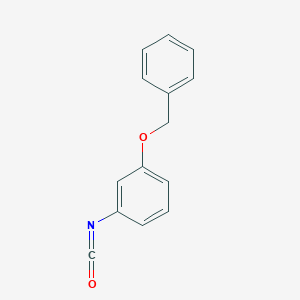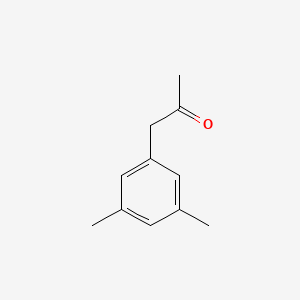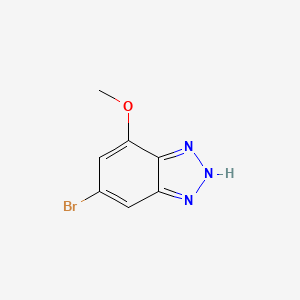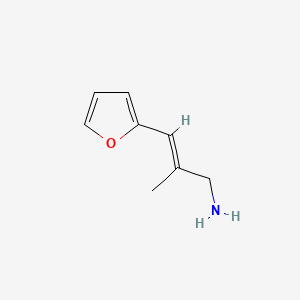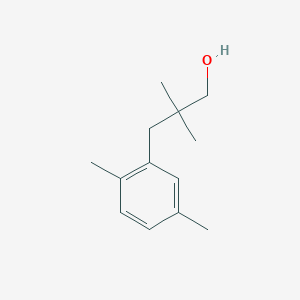aminehydrochloride](/img/structure/B15322293.png)
[1-(1-Benzofuran-5-yl)-3-fluoropropan-2-yl](methyl)aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride: is a chemical compound that features a benzofuran ring, a fluoropropyl group, and an amine group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of appropriate precursors under specific conditions, such as using a free radical cyclization cascade
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. Techniques such as proton quantum tunneling can be employed to minimize side reactions and improve the efficiency of the synthesis . The final product is often purified using crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring or the fluoropropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives.
科学的研究の応用
1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions . The fluoropropyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects.
類似化合物との比較
- 2-Methyl-1-benzofuran-5-amine hydrochloride
- 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
- (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide
Comparison: Compared to these similar compounds, 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride is unique due to the presence of the fluoropropyl group and the specific positioning of the amine group
特性
分子式 |
C12H15ClFNO |
|---|---|
分子量 |
243.70 g/mol |
IUPAC名 |
1-(1-benzofuran-5-yl)-3-fluoro-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14FNO.ClH/c1-14-11(8-13)7-9-2-3-12-10(6-9)4-5-15-12;/h2-6,11,14H,7-8H2,1H3;1H |
InChIキー |
YEUZSYWPQZDIBN-UHFFFAOYSA-N |
正規SMILES |
CNC(CC1=CC2=C(C=C1)OC=C2)CF.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




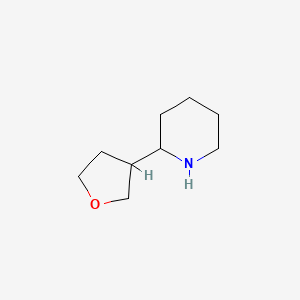
![3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal](/img/structure/B15322251.png)

